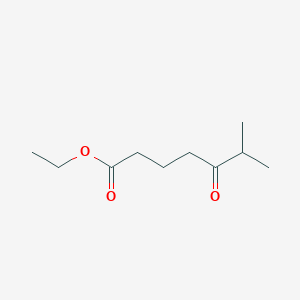

Ethyl 6-methyl-5-oxoheptanoate

Beschreibung

Overview of β-Ketoesters in Organic Synthesis

β-Ketoesters are a class of organic molecules characterized by a ketone functional group located on the carbon atom beta (β) to an ester group. fiveable.me This specific arrangement of functional groups makes them exceptionally useful intermediates, or synthons, in organic chemistry. researchgate.netresearchgate.net Their value stems from the presence of both electrophilic and nucleophilic reactive sites within the same molecule. researchgate.netrsc.org

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. Consequently, β-ketoesters are key starting materials for synthesizing more complex molecules. researchgate.net They are fundamental in classic reactions like the Claisen condensation, which is a primary method for their own synthesis, and the acetoacetic ester synthesis for producing ketones. fiveable.me Their reactivity also extends to transformations like alkylations, acylations, and conjugate additions, making them foundational building blocks in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org

Structural Characteristics of Ethyl 6-methyl-5-oxoheptanoate within the β-Ketoester Class

This compound, with the molecular formula C₁₀H₁₈O₃, is a prime example of a β-ketoester. nih.gov Its structure consists of a seven-carbon heptanoate (B1214049) chain. An ethyl ester group (-COOCH₂CH₃) is located at one end of this chain (C1). A ketone group (a carbonyl group, C=O) is positioned at the C5 carbon. Crucially, this places the ketone at the β-position relative to the ester's carbonyl carbon, defining the molecule as a β-ketoester. Furthermore, a methyl group is attached to the C6 carbon.

The IUPAC name for this compound is this compound. nih.gov The key structural features—the ester and the β-disposed ketone—endow it with the characteristic reactivity of this compound class, including the potential for enolate formation at the C4 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 24071-98-5 | nih.gov |

| Molecular Formula | C₁₀H₁₈O₃ | nih.govchembk.com |

| Molecular Weight | 186.25 g/mol | nih.gov |

| Canonical SMILES | CCOC(=O)CCCC(=O)C(C)C | nih.gov |

| InChIKey | ZKEHHDAMQHVJKI-UHFFFAOYSA-N | nih.govcymitquimica.com |

| Density | 0.960 g/cm³ | chembk.com |

Research Significance and Context within Oxoalkanoate Chemistry

Oxoalkanoates, a broader category that includes β-ketoesters, are compounds containing at least one ketone and one ester functional group. Their chemistry is a cornerstone of synthetic organic chemistry. This compound and its structural isomers, like ethyl 6-methyl-3-oxoheptanoate, serve as valuable intermediates. nih.gov

The utility of such compounds is often demonstrated in their application as building blocks for more complex molecular architectures. cymitquimica.com For instance, the functional groups in this compound allow it to be a precursor in reactions like intramolecular cyclizations (such as the Horner-Wadsworth-Emmons reaction to form cyclopentenes) or as a substrate in organocatalytic reactions to build chiral molecules. thieme-connect.comoaepublish.com While specific high-profile applications of this compound itself are not extensively documented in readily available literature, its structure represents a classic β-ketoester framework, making it a model compound for studying the reactions and synthetic potential inherent to this important class of oxoalkanoates.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-methyl-5-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEHHDAMQHVJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540026 | |

| Record name | Ethyl 6-methyl-5-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24071-98-5 | |

| Record name | Ethyl 6-methyl-5-oxoheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24071-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methyl-5-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Ethyl 6 Methyl 5 Oxoheptanoate

Reactivity of the Keto Moiety

The ketone's carbonyl group (C=O) is a primary site for chemical reactions due to its electrophilic carbon atom, which is susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during a workup step to yield an alcohol. A variety of nucleophiles, including organometallic reagents, hydrides, and cyanide ions, can participate in this reaction, leading to the formation of new carbon-carbon or carbon-hydrogen bonds at the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product | Reaction Type |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Ethyl 6-hydroxy-6,7-dimethyloctanoate | C-C Bond Formation (Tertiary Alcohol) |

| Organolithium Reagent (e.g., CH₃Li) | Ethyl 6-hydroxy-6,7-dimethyloctanoate | C-C Bond Formation (Tertiary Alcohol) |

| Cyanide (e.g., HCN/KCN) | Ethyl 6-cyano-6-hydroxy-6-methylheptanoate (Cyanohydrin) | C-C Bond Formation |

Reduction Pathways to Hydroxy Esters

The keto group can be selectively reduced to a secondary alcohol, yielding ethyl 6-hydroxy-6-methylheptanoate, a transformation that is crucial in the synthesis of more complex molecules. The key to this process is the use of a chemoselective reducing agent that reacts with the ketone but not the less reactive ester group.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. It is a mild hydride donor that readily reduces aldehydes and ketones while typically leaving esters intact under standard conditions. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would reduce both the ketone and the ester functional groups to yield a diol (6-methylheptane-1,5-diol). harvard.edu The selective reduction of γ-keto esters can sometimes be challenging, potentially yielding a mix of the desired keto-alcohol and the diol. jst.go.jp

Table 2: Reduction of the Keto Moiety

| Reagent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethyl 6-hydroxy-6-methylheptanoate | Selective for Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | 6-methylheptane-1,5-diol | Non-selective (Reduces both Ketone and Ester) |

Oxidation Processes

Ketones are generally resistant to oxidation compared to aldehydes. However, they can undergo oxidation under specific conditions, often involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

One significant oxidative reaction is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group. The regioselectivity of this insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge is the one that migrates. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For ethyl 6-methyl-5-oxoheptanoate, the isopropyl group (a secondary alkyl) has a higher migratory aptitude than the primary alkyl chain. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the isopropyl group. youtube.com

Reactivity of the Ester Functional Group

The ester functional group is another key reactive site in the molecule. Its chemistry is dominated by nucleophilic acyl substitution, where a nucleophile replaces the ethoxy (-OCH₂CH₃) group. Esters are generally less reactive towards nucleophiles than ketones because the lone pairs on the ester oxygen can donate electron density to the carbonyl carbon, making it less electrophilic.

Nucleophilic Acyl Substitution Reactions

These reactions proceed through a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group.

Hydrolysis: The ester can be converted back to a carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of 6-methyl-5-oxoheptanoic acid. aklectures.com Acid-catalyzed hydrolysis is a reversible equilibrium reaction. acs.org

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide (e.g., 6-methyl-5-oxoheptanamide). This reaction is typically performed by heating the ester with the amine.

Table 3: Nucleophilic Acyl Substitution Reactions of the Ester Group

| Reagent(s) | Product | Reaction Name |

|---|---|---|

| H₃O⁺ (aq), Heat | 6-methyl-5-oxoheptanoic acid + Ethanol | Acid-Catalyzed Hydrolysis |

| 1. NaOH (aq), Heat; 2. H₃O⁺ | 6-methyl-5-oxoheptanoic acid + Ethanol | Saponification (Base-Catalyzed Hydrolysis) |

| NH₃, Heat | 6-methyl-5-oxoheptanamide + Ethanol | Amidation |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, reacting it with a different alcohol, such as methanol, in the presence of an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃) catalyst will result in the formation of mthis compound and ethanol. conicet.gov.ar

This reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in a large excess, often serving as the solvent. researchgate.netresearchgate.net Transesterification is a widely used industrial process, notably in the production of biodiesel. grafiati.com

Table 4: Example of Transesterification

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | Acid (H⁺) or Base (⁻OCH₃) | Mthis compound |

| Propanol (CH₃CH₂CH₂OH) | Acid (H⁺) or Base (⁻OCH₂CH₂CH₃) | Propyl 6-methyl-5-oxoheptanoate |

Cyclization and Condensation Reactions facilitated by β-Ketoester Functionality

The reactivity of this compound is largely dictated by the acidic protons on the carbon atom alpha to the ester group (C-2) and the carbon atom between the two carbonyl groups (C-4), as well as the electrophilic nature of both the ketone and ester carbonyl carbons. This arrangement allows for intramolecular cyclization reactions, which are fundamental transformations in organic synthesis for the construction of cyclic molecules.

One of the most significant reactions of this compound is its propensity to undergo intramolecular condensation, a process analogous to the Dieckmann condensation. In a base-catalyzed environment, a proton is abstracted from the α-carbon of the ester, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon. This intramolecular cyclization leads to the formation of a five-membered ring, a thermodynamically favorable process. Subsequent elimination of the ethoxy group from the ester moiety would theoretically lead to a cyclic β-diketone.

However, given the structure of this compound, an intramolecular aldol-type condensation is also highly plausible. In this scenario, enolization can occur at the C-4 position, between the two carbonyl groups, or at the C-6 methyl group. Deprotonation at C-4, followed by nucleophilic attack on the ketone carbonyl, would also lead to a five-membered ring. Subsequent dehydration would yield a substituted cyclopentenone derivative. Specifically, the intramolecular aldol (B89426) condensation of a related compound, 2,5-hexanedione, is a known method for the synthesis of 3-methyl-2-cyclopentenone, highlighting the favorability of forming a five-membered ring from a 1,4-dicarbonyl precursor.

The general mechanism for a base-catalyzed intramolecular condensation of a γ-keto ester like this compound can be outlined as follows:

Enolate Formation: A base, such as sodium ethoxide, abstracts an acidic α-proton from the carbon adjacent to the ester group to form a resonance-stabilized enolate.

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ketone.

Cyclization: A five-membered cyclic intermediate is formed.

Protonation/Elimination: Depending on the reaction conditions and the specific pathway (Dieckmann vs. Aldol-type), subsequent protonation or elimination of a leaving group (e.g., ethoxide or water) occurs to yield the final cyclic product.

The following table summarizes the potential cyclization products of this compound:

| Starting Material | Reaction Type | Potential Product | Ring Size |

| This compound | Intramolecular Dieckmann-type Condensation | 2-acetyl-3-methylcyclopentanone | 5 |

| This compound | Intramolecular Aldol Condensation (enolate at C-4) | 3-methyl-2-hydroxy-2-(ethoxycarbonylmethyl)cyclopentanone | 5 |

| This compound | Intramolecular Aldol Condensation (enolate at C-4) followed by dehydration | 3-methyl-2-(ethoxycarbonylmethyl)cyclopent-2-en-1-one | 5 |

Influence of Substituent Effects on Reactivity (e.g., Steric Hindrance, Electrophilicity)

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The methyl group at the C-6 position, adjacent to the ketone, plays a crucial role in directing the outcome of its reactions.

Steric Hindrance: The presence of the methyl group at C-6 introduces steric hindrance around the ketone carbonyl. This steric bulk can influence the approach of nucleophiles, including the intramolecular attack by the ester enolate. While the formation of a five-membered ring is generally favored, significant steric hindrance could potentially disfavor certain cyclization pathways or lead to the formation of alternative products. In intermolecular reactions, this steric hindrance would make the ketone less susceptible to attack by bulky external nucleophiles compared to a less substituted ketone.

Electrophilicity: The electrophilicity of the two carbonyl carbons is also a key factor. The ketone carbonyl is generally more electrophilic than the ester carbonyl. This difference in electrophilicity directs the intramolecular nucleophilic attack to preferentially occur at the ketone. The electron-donating effect of the ethoxy group in the ester reduces the electrophilicity of the ester carbonyl carbon.

The interplay of these effects can be summarized in the following table:

| Substituent/Functional Group | Position | Effect | Influence on Reactivity |

| Methyl Group | C-6 | Steric Hindrance, Weak Electron-Donating | May hinder nucleophilic attack at the ketone carbonyl, potentially influencing the regioselectivity of enolization. |

| Ethyl Ester Group | C-1 | Electron-Withdrawing (carbonyl), Electron-Donating (ethoxy) | Activates the α-protons for enolization; the ethoxy group reduces the electrophilicity of the ester carbonyl. |

| Ketone Group | C-5 | Electron-Withdrawing | The primary electrophilic site for intramolecular nucleophilic attack. |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in readily available literature, the mechanisms of its key transformations can be inferred from well-established principles of related reactions, such as the Dieckmann and intramolecular aldol condensations.

The mechanism of the Dieckmann condensation involves the formation of an enolate followed by an intramolecular nucleophilic acyl substitution. For this compound, this would involve the formation of the ester enolate at C-2, which then attacks the ketone carbonyl.

The intramolecular aldol condensation mechanism also proceeds via an enolate intermediate. In this case, enolization could occur at C-4. The resulting enolate would then attack the ketone carbonyl to form a five-membered ring. The subsequent steps would involve protonation to give an aldol addition product, which may then undergo dehydration under the reaction conditions to form a more stable α,β-unsaturated ketone.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Ethyl 6-methyl-5-oxoheptanoate, distinct signals corresponding to each unique proton environment are expected. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) provide a complete picture of the proton framework. Based on the compound's structure, the following proton signals can be predicted.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂CH₃ (ethyl ester) | ~1.2 | Triplet (t) | 3H |

| -CH₂ CH₃ (ethyl ester) | ~4.1 | Quartet (q) | 2H |

| -CH(CH₃ )₂ (isopropyl) | ~1.1 | Doublet (d) | 6H |

| -CH (CH₃)₂ (isopropyl) | ~2.8 | Septet (sept) | 1H |

| -C(=O)CH₂ CH₂- | ~2.6 | Triplet (t) | 2H |

| -CH₂CH₂ C(=O)- (ester) | ~2.3 | Triplet (t) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound is expected to show signals for the two carbonyl carbons (ketone and ester) at the most downfield positions, followed by the carbons of the ethyl and isopropyl groups, and the methylene (B1212753) carbons of the heptanoate (B1214049) chain.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ketone) | ~210-215 |

| C =O (Ester) | ~173-175 |

| -O-C H₂- | ~60-62 |

| -C H(CH₃)₂ | ~40-42 |

| -C H₂- (adjacent to ester C=O) | ~33-35 |

| -C H₂- (adjacent to ketone C=O) | ~38-40 |

| -CH₂-C H₂-CH₂- | ~20-25 |

| -CH(C H₃)₂ | ~18-20 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment (HRMS, LC/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₈O₃), the calculated exact mass is 186.1256 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's chemical formula and is a key step in its identification.

Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with chromatographic techniques, MS becomes a potent tool for separating components of a mixture and identifying them. The mass spectrometer serves as a detector, providing a mass spectrum for each eluting peak. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 186. Subsequent fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or cleavage at various points along the alkyl chain, providing further structural confirmation.

Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₃ | Defines the elemental composition. nih.gov |

| Molecular Weight | 186.25 g/mol | Average molecular mass. nih.gov |

| Exact Mass (Calculated) | 186.1256 Da | Used for HRMS confirmation of elemental formula. nih.gov |

Chromatographic Methodologies for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

This method is highly effective for determining the purity of a sample of this compound by separating it from any volatile starting materials, by-products, or residual solvents. scielo.br When coupled with a mass spectrometer (GC-MS), the technique allows for the identification of these separated impurities, providing a comprehensive impurity profile. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC. For this compound, a reverse-phase (RP-HPLC) method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.

A known challenge in the HPLC analysis of β-keto esters is the potential for peak broadening or splitting due to keto-enol tautomerism. chromforum.org This equilibrium can be influenced by the solvent, pH, and temperature. To achieve sharp, reproducible peaks, method development may involve adjusting the mobile phase pH (e.g., adding a small amount of acid like formic acid), increasing the column temperature to accelerate the interconversion between tautomers, or using specialized mixed-mode columns. chromforum.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely employed in synthetic chemistry to monitor the progress of a reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at regular intervals, a chemist can visualize the consumption of starting materials and the formation of the product. The different components separate based on their polarity; for instance, the product, this compound, would have a different retention factor (Rf) value than its precursor reagents.

TLC is also invaluable during the purification process, such as column chromatography. Fractions collected from the column can be quickly analyzed by TLC to determine which ones contain the pure desired compound, allowing them to be combined for subsequent workup. rsc.org

Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is primarily used by chemists to identify the functional groups present in a molecule.

For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its two carbonyl groups. The ester C=O stretch and the ketone C=O stretch are expected to appear as two distinct, sharp, and strong peaks in the region of 1700-1750 cm⁻¹. pg.edu.plmasterorganicchemistry.com The presence of two strong C-O stretching bands is also characteristic of esters. spectroscopyonline.com

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850-3000 | Medium-Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=O (Ester) | Stretch | ~1740 | Strong |

Computational Chemistry and Theoretical Studies on Ethyl 6 Methyl 5 Oxoheptanoate

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 6-methyl-5-oxoheptanoate would involve the construction of a three-dimensional model of the molecule to investigate its spatial properties. A primary goal of this modeling is conformational analysis, which seeks to identify the molecule's most stable three-dimensional shapes, or conformers.

The flexibility of the ethyl ester and the alkyl chain in this compound allows for numerous possible conformations due to rotation around its single bonds. Computational methods, such as molecular mechanics, are employed to systematically explore the potential energy surface of the molecule. This process identifies low-energy conformers that are more likely to exist. The analysis would typically focus on the dihedral angles of the rotatable bonds to find the global energy minimum and other low-lying local minima, which represent the most stable arrangements of the atoms. Understanding these preferred conformations is crucial as they can influence the molecule's physical properties and chemical reactivity.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide detailed insights into the electronic structure of this compound. These calculations can determine a variety of electronic properties that are fundamental to understanding the molecule's reactivity.

Key properties that would be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the carbonyl groups of the ketone and the ester would be expected to be electron-deficient regions.

Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical outputs from quantum chemical calculations and is not based on published experimental or computational results for this specific molecule.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For instance, the reduction of the ketone group or the hydrolysis of the ester group in this compound could be studied. Calculations would determine the geometry and energy of the transition state for these reactions. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate. These theoretical models provide a molecular-level understanding of the reaction pathway that can be difficult to obtain through experimental methods alone.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of the functional groups, such as the C=O stretching of the ketone and the ester. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its conformers. The prediction of electronic transitions and their corresponding wavelengths can help in the interpretation of UV-Vis spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes and represents the type of information generated from computational predictions.)

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group/Atom |

| Infrared (IR) Spectroscopy | ~1715 cm⁻¹ | Ketone C=O stretch |

| Infrared (IR) Spectroscopy | ~1740 cm⁻¹ | Ester C=O stretch |

| ¹³C NMR Spectroscopy | ~208 ppm | Ketone Carbonyl Carbon |

| ¹³C NMR Spectroscopy | ~173 ppm | Ester Carbonyl Carbon |

| ¹H NMR Spectroscopy | ~1.2 ppm (triplet) | -OCH₂CH₃ |

| ¹H NMR Spectroscopy | ~4.1 ppm (quartet) | -OCH₂CH₃ |

Applications in Advanced Organic Synthesis and Biochemical Research

Role as a Versatile Building Block for Complex Molecules

The molecular structure of Ethyl 6-methyl-5-oxoheptanoate makes it a valuable synthon for the elaboration of more complex molecules. The presence of two electrophilic centers (the ketone and ester carbonyls) and multiple nucleophilic positions (the α-carbons to the carbonyls) allows for a wide range of chemical transformations. Synthetic chemists can selectively target these functional groups to build carbon-carbon and carbon-heteroatom bonds, thereby assembling intricate molecular frameworks.

The strategic placement of the methyl group and the linear carbon chain provides a scaffold that can be modified to introduce stereocenters and additional functional groups. This versatility is crucial in synthetic campaigns targeting natural products and other complex organic molecules where precise control over molecular topology is paramount.

Table 1: Key Structural Features of this compound for Molecular Elaboration

| Feature | Description | Potential Transformations |

| Keto Group | An electrophilic center susceptible to nucleophilic attack. | Grignard reactions, Wittig reactions, reductions to alcohols, reductive aminations. |

| Ester Group | An electrophilic center that can undergo nucleophilic acyl substitution. | Hydrolysis to carboxylic acid, amidation, reduction to alcohol, Claisen condensation. |

| α-Carbons | Nucleophilic centers that can be deprotonated to form enolates. | Alkylation, acylation, aldol (B89426) reactions. |

Utilization in the Synthesis of Pharmaceutical and Biochemical Intermediates

While specific, large-scale pharmaceutical applications of this compound are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. Keto-esters are common intermediates in the synthesis of pharmaceuticals. The functional groups within this compound allow for its incorporation into larger molecules that may have therapeutic potential. For instance, the core structure can be cyclized or further functionalized to create scaffolds for drug discovery programs. Its potential as a precursor to chiral building blocks, after enantioselective reduction of the ketone, further enhances its value in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Precursor in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The 1,4-dicarbonyl relationship that can be generated from this compound (after appropriate modification) makes it a potential precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr type condensations with appropriate reagents. Furthermore, the presence of both a ketone and an ester allows for reactions with binucleophiles, such as hydrazine or hydroxylamine, to form various six-membered heterocyclic systems like pyridazinones or oxazinones, which are prevalent in many bioactive compounds.

Application in the Development of Novel Synthetic Methodologies

The reactivity of this compound can be harnessed to develop and showcase new synthetic methodologies. For example, it can serve as a model substrate for testing the efficiency and selectivity of new catalysts for reactions such as asymmetric hydrogenation of the ketone or novel cross-coupling reactions at the α-positions. The distinct reactivity of the ketone versus the ester group also allows for the development of chemoselective reagents and reaction conditions. Research in this area contributes to the broader toolkit of synthetic organic chemistry, enabling more efficient and sustainable chemical syntheses.

Studies in Metabolic Pathway Analysis and Biochemical Transformations

In the realm of biochemistry, keto-esters like this compound can be utilized as probes to study metabolic pathways. They can act as substrates for various enzymes, such as reductases or esterases, allowing researchers to investigate enzyme activity and specificity. By isotopically labeling the compound, it is possible to trace its metabolic fate within a biological system, providing insights into cellular metabolism. Such studies are crucial for understanding disease states and for the development of new therapeutic interventions. While specific studies detailing the biochemical transformations of this compound are not extensively reported, its structure is amenable to enzymatic modification, making it a candidate for biocatalysis research to produce high-value chiral compounds.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly focusing on environmentally benign processes, and the synthesis of ethyl 6-methyl-5-oxoheptanoate is no exception. Future research will prioritize the development of sustainable and green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation will include:

Atom-Economic Reactions: Exploring catalytic C-C bond-forming reactions that maximize the incorporation of all starting material atoms into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace traditional petroleum-derived precursors.

Green Solvents: Shifting from volatile organic compounds to greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing synthetic routes that proceed under milder reaction conditions, such as ambient temperature and pressure, potentially through photoredox or mechanochemical methods.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of highly selective and efficient catalytic systems is paramount for the synthesis and functionalization of this compound. Future research will likely focus on:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure forms of the compound and its derivatives. This is crucial for applications in pharmaceuticals and agrochemicals where stereoisomers can have vastly different biological activities.

Biocatalysis: Utilizing enzymes as catalysts for the synthesis of this compound. Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

Nanocatalysis: Employing catalytically active nanoparticles, which can offer high surface area-to-volume ratios and unique reactivity, leading to enhanced catalytic efficiency and easier catalyst recovery and reuse.

Advanced Functionalization Strategies for Diverse Chemical Scaffolds

This compound serves as a versatile building block for the synthesis of more complex molecules. Future research will explore advanced functionalization strategies to create a diverse range of chemical scaffolds. This includes:

Late-Stage Functionalization: Developing methods to selectively introduce new functional groups into the molecule at a late stage of the synthesis. This allows for the rapid generation of a library of derivatives for screening in various applications.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product, increasing synthetic efficiency and reducing waste.

Domino Reactions: Creating a sequence of intramolecular reactions that are triggered by a single event, leading to the rapid construction of complex ring systems.

Integration with Automation and Continuous Flow Chemistry

The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of fine chemicals. For this compound, this will involve:

Automated Synthesis Platforms: Utilizing robotic systems to perform reactions, purifications, and analyses, enabling high-throughput screening of reaction conditions and the rapid optimization of synthetic routes.

Continuous Flow Reactors: Moving from traditional batch processing to continuous flow systems. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. This can lead to higher yields, better product quality, and a more efficient and scalable manufacturing process.

Interdisciplinary Research Avenues

The unique structural features of this compound open up possibilities for its use in a variety of interdisciplinary research areas. Future investigations may explore its potential in:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The keto-ester functionality is a common motif in many natural products and pharmaceuticals.

Materials Science: As a monomer or additive in the development of new polymers and functional materials with tailored properties.

Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides with improved efficacy and environmental profiles.

Flavor and Fragrance Industry: The ester and ketone functionalities suggest potential applications as a fragrance or flavor ingredient, pending further sensory evaluation.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 6-methyl-5-oxoheptanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via Claisen condensation or esterification of 6-methyl-5-oxoheptanoic acid. Key variables include temperature (optimized at 60–80°C for esterification), catalyst selection (e.g., sulfuric acid or enzymatic lipases), and solvent polarity (polar aprotic solvents like THF improve yield). A comparative study by Gao et al. (2014) demonstrated that enzymatic catalysis achieved 85% yield under mild conditions (pH 7, 40°C), while acid-catalyzed methods required higher temperatures (70°C) for similar efficiency . Table 1 : Synthesis Conditions and Yields

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 70 | 82 | |

| Enzymatic (lipase) | Candida antarctica | 40 | 85 | |

| Claisen condensation | NaOEt | 60 | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For NMR, δ 1.3–1.5 ppm (triplet, CH₂CH₃ ester group) and δ 2.1–2.3 ppm (singlet, ketone carbonyl) are diagnostic. IR absorption at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) confirms functional groups. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (m/z 186 for [M]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) data (e.g., decomposition onset at 120°C vs. 140°C) may arise from impurities or heating rates. To resolve this:

Purification : Recrystallize the compound using hexane/ethyl acetate (3:1) to ≥99% purity (HPLC validation).

Standardized Protocols : Use a heating rate of 10°C/min under nitrogen flow (50 mL/min) to minimize oxidative decomposition .

Cross-Validation : Compare differential scanning calorimetry (DSC) data to identify phase transitions.

Table 2 : Thermal Stability Under Varied Conditions

| Purity (%) | Heating Rate (°C/min) | Decomposition Onset (°C) | Source |

|---|---|---|---|

| 95 | 10 | 120 | |

| 99 | 5 | 140 |

Q. What computational modeling approaches are suitable for studying the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is effective for modeling esterification pathways. Key steps include:

- Transition State Analysis : Identify energy barriers for proton transfer in acid-catalyzed mechanisms.

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate THF or toluene environments.

A study by Hosseyni et al. (2016) revealed that enzymatic catalysis involves a lower activation energy (ΔG‡ = 45 kJ/mol) compared to acid-catalyzed routes (ΔG‡ = 68 kJ/mol) due to substrate binding in hydrophobic pockets .

Data Analysis and Interpretation

Q. How should researchers address outliers in kinetic data for this compound hydrolysis?

- Methodological Answer : Apply Grubbs’ test (α = 0.05) to identify statistically significant outliers. For example, if rate constants (k) for hydrolysis in pH 7 buffer are 0.12, 0.13, 0.14, and 0.21 h⁻¹:

Calculate the mean (0.15) and standard deviation (0.038).

Grubbs’ statistic G = |0.21 – 0.15| / 0.038 = 1.53.

Compare to critical value (1.46 for n=4); reject 0.21 as an outlier.

Replicate experiments under controlled humidity (40–60% RH) to minimize variability .

Methodological Challenges

Q. What strategies optimize the enantiomeric resolution of this compound derivatives?

- Methodological Answer : Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IB) with hexane/isopropanol (90:10) achieves baseline separation (Rs > 1.5). For preparative scales, simulate moving bed (SMB) chromatography increases throughput by 30% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.